molecular formula C20H12O4P- B024456 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 39648-67-4

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B024456
CAS No.: 39648-67-4
M. Wt: 347.3 g/mol
InChI Key: JEHUZVBIUCAMRZ-UHFFFAOYSA-M
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Description

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate: is a chiral chemical compound widely used in various chemical reactions and research applications. It is known for its role as a chiral ligand in asymmetric synthesis, particularly in hydrocarboxylation reactions. The compound’s unique structure, featuring two naphthyl groups connected by a phosphorus atom, allows it to form complexes with various metals, making it a valuable tool in catalysis and enantioselective reactions .

Mechanism of Action

Target of Action

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate, also known as ®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate, is primarily used as a chiral ligand . It targets various biochemical reactions, particularly hydrocarboxylation reactions .

Mode of Action

This compound interacts with its targets by forming complexes with rhodium . It mediates the asymmetric dipolar cycloaddition of diazo compounds . This interaction results in the separation of racemic amines that have proven difficult to separate .

Biochemical Pathways

The compound affects the biochemical pathway of hydrocarboxylation reactions . It also influences the pathway of asymmetric dipolar cycloaddition of diazo compounds . The downstream effects of these pathways include the resolution of racemic amines .

Pharmacokinetics

It’s worth noting that the compound is extremely low soluble in water , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the resolution of a number of racemic amines . This is achieved through the compound’s role as a chiral ligand in hydrocarboxylation reactions and its mediation of the asymmetric dipolar cycloaddition of diazo compounds .

Action Environment

It’s important to note that the compound should be kept in a dry and well-ventilated place, away from strong oxidizing agents . This suggests that certain environmental conditions could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate can be synthesized through several methods. One common approach involves the reaction of 1,1’-bi-2-naphthol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters and purification steps .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1,1’-Bi-2-naphthol: Another chiral compound used in asymmetric synthesis.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral ligand used in various catalytic reactions.

    3,3’-Bis(2,4,6-triisopropylphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: A derivative with enhanced steric properties .

Uniqueness: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate stands out due to its versatility in forming stable chiral complexes with a wide range of metals. Its ability to facilitate various enantioselective reactions makes it a valuable tool in both academic and industrial research .

Properties

IUPAC Name

13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O4P-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960268
Record name 4-Oxo-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39648-67-4
Record name (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039648674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate?

A1: this compound has the molecular formula C20H13O4P and a molecular weight of 348.29 g/mol.

Q2: What makes this compound chiral?

A2: BNDHP possesses axial chirality due to the restricted rotation around the bond connecting the two naphthyl rings. This results in two enantiomers, designated as R and S, which are mirror images of each other.

Q3: How does the chirality of this compound influence its applications?

A: The chirality of BNDHP is crucial for its applications in chiral recognition and asymmetric catalysis. For example, it serves as a chiral selector in capillary electrophoresis [, , ] and high-performance liquid chromatography [, ], enabling the separation of enantiomers of other chiral molecules. Moreover, it acts as an effective chiral ligand or catalyst in asymmetric synthesis, facilitating the formation of enantiomerically enriched products [, , , , , ].

Q4: What catalytic properties make this compound valuable in organic synthesis?

A: BNDHP, particularly its derivatives like (S)-TRIP, exhibits excellent catalytic activity in various asymmetric transformations [, ]. It can act as a chiral Brønsted acid or as a counterion for Lewis acidic metal catalysts, facilitating reactions like enantioselective hydroamination-hydroarylation of alkynes [] and asymmetric allylation of aldehydes with organozinc compounds [].

Q5: How does the structure of this compound contribute to its catalytic activity and enantioselectivity?

A5: The binaphthyl framework provides a rigid chiral environment, while the hydrogenphosphate group acts as a Brønsted acid or coordinates with metal centers. This combination allows for precise control over the steric and electronic environment around the catalytic site, leading to high enantioselectivities in the catalyzed reactions.

Q6: How does the presence of a remote hydroxyl group on the alkyne tether influence the reactivity and enantioselectivity in the gold(I)/chiral Brønsted acid catalyzed enantioselective hydroamination-hydroarylation of alkynes?

A: Research suggests that the hydroxyl group plays a crucial role in achieving high yields and enantioselectivities in this reaction. []. The hydroxyl group likely interacts with the catalyst or substrate through hydrogen bonding, influencing both reactivity and the chiral environment around the reaction center.

Q7: What are the limitations of using this compound in micellar electrokinetic chromatography?

A7: While BNDHP shows promise in MEKC, its performance can be limited by factors like poor solubility in certain media and potential interactions with micelles formed by surfactants, which may affect its chiral recognition abilities.

Q8: How have molecular dynamics simulations contributed to understanding the interactions of this compound enantiomers with chiral molecular micelles?

A: Molecular dynamics simulations provide valuable insights into the association behavior of BNDHP enantiomers with chiral micelles at a molecular level []. These simulations help elucidate the specific interactions responsible for chiral recognition within the micellar environment, contributing to the development of more efficient separation techniques.

Q9: Have any QSAR models been developed to predict the chiral recognition abilities of this compound derivatives?

A9: While QSAR models for BNDHP derivatives are not explicitly mentioned in the provided literature, developing such models could be a valuable research avenue. QSAR studies could correlate structural features of BNDHP derivatives with their chiral recognition properties, enabling the design of more effective chiral selectors.

Q10: What analytical techniques are commonly employed to characterize and quantify this compound and its interactions with other molecules?

A10: Various analytical techniques are used, including:

  • NMR Spectroscopy: To determine the structure, purity, and study interactions with other molecules like chiral analytes and surfactants. [, , ]
  • Circular Dichroism (CD) Spectroscopy: To investigate the chiral properties of BNDHP and monitor its interactions with other chiral molecules [, ].
  • Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC): To assess the chiral separation capabilities of BNDHP and its derivatives [, , , , ].
  • Fluorescence Anisotropy: This technique can be used to study the binding interactions of BNDHP with other molecules, providing insights into its chiral recognition mechanisms [].

Q11: How can the enantiomeric excess of this compound be determined?

A: Enantiomeric excess can be accurately determined using chiral HPLC [, ] or chiral capillary electrophoresis [, , ]. These techniques separate the enantiomers, allowing for quantification of each enantiomer and calculation of their relative amounts.

Q12: Are there any alternative compounds or materials that can be used in place of this compound for chiral separations or asymmetric catalysis?

A: Yes, there are alternative chiral selectors and catalysts available, such as cyclodextrins [], chiral crown ethers, and other chiral phosphoric acids. The choice of the most suitable compound depends on the specific application and the target molecules involved.

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